molecular formula C7H16N2O B1643719 N-Hydroxyheptanimidamide

N-Hydroxyheptanimidamide

Cat. No.: B1643719
M. Wt: 144.21 g/mol
InChI Key: MFARTVBWERMILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxyheptanimidamide is a mid-sized organic compound characterized by a seven-carbon alkyl chain (heptyl group) attached to an amidine backbone, with a hydroxylamine (-NHOH) functional group. Its molecular formula is C₇H₁₅N₃O, and it belongs to the class of hydroxyimidamides. The hydroxyl group enhances its solubility in polar solvents, while the alkyl chain contributes to lipophilicity, influencing its pharmacokinetic properties .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N'-hydroxyheptanimidamide

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3,(H2,8,9)

InChI Key

MFARTVBWERMILW-UHFFFAOYSA-N

SMILES

CCCCCCC(=NO)N

Isomeric SMILES

CCCCCC/C(=N/O)/N

Canonical SMILES

CCCCCCC(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Key Features

The uniqueness of N-Hydroxyheptanimidamide arises from its alkyl chain length and functional group arrangement . Below is a comparison with analogous hydroxyimidamides and related compounds:

Compound Name Molecular Formula Key Structural Features Biological/Chemical Properties
This compound C₇H₁₅N₃O 7-carbon chain; hydroxylamine group Moderate lipophilicity; potential enzyme inhibition
N'-Hydroxypropanimidamide C₃H₈N₂O 3-carbon chain; lacks extended alkyl group Higher solubility in water; limited membrane permeability
2-Ethyl-N'-hydroxybutanimidamide C₆H₁₃N₃O 4-carbon chain with ethyl substituent Enhanced reactivity in organic synthesis
N-Hydroxy-N-methylethanimidamide C₃H₈N₂O Methyl and hydroxyl groups on amidine Improved stability; moderate anticancer activity
N-Hydroxy-6-methoxynicotinimidamide C₇H₉N₃O₂ Aromatic ring with methoxy substituent Targets nicotinamide-dependent enzymes

Impact of Chain Length

  • Shorter chains (C3–C4) : Compounds like N'-hydroxypropanimidamide exhibit higher aqueous solubility but reduced cell-membrane penetration due to lower lipophilicity .
  • Longer chains (C7) : this compound’s heptyl group increases lipophilicity, enhancing its ability to interact with hydrophobic enzyme pockets or biological membranes. However, this may reduce solubility in polar solvents compared to shorter analogs .

Functional Group Effects

  • Hydroxylamine (-NHOH) : Common to all hydroxyimidamides, this group enables metal chelation and redox activity. For example, this compound may inhibit iron-dependent enzymes like ribonucleotide reductase .
  • Substituents : Ethyl or methoxy groups (e.g., in 2-ethyl-N'-hydroxybutanimidamide or N-Hydroxy-6-methoxynicotinimidamide) modulate electronic effects, altering reactivity and target specificity .

Enzyme Inhibition

This compound’s extended alkyl chain may improve binding to hydrophobic enzyme active sites. For instance, similar compounds like N-hydroxy-N-methylethanimidamide show anticancer activity by inhibiting histone deacetylases (HDACs) .

Antimicrobial Potential

Hydroxyimidamides with aromatic substituents (e.g., N-Hydroxy-6-methoxynicotinimidamide) demonstrate stronger antimicrobial properties compared to purely aliphatic analogs, suggesting that this compound’s activity could be intermediate .

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